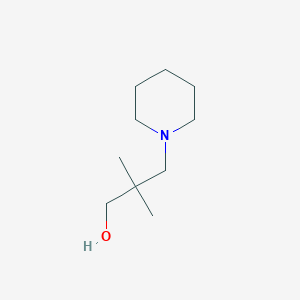

2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol

Description

Contextual Significance within Contemporary Organic Synthesis and Medicinal Chemistry

Alkylamino alcohols are established as valuable building blocks and catalysts in modern organic synthesis. Their bifunctional nature allows them to act as ligands for metal-catalyzed reactions, where the amino and hydroxyl groups can coordinate to a metal center, influencing the stereochemical outcome of a reaction. The piperidine (B6355638) ring, a common motif in many natural products and pharmaceuticals, imparts specific solubility and conformational properties. researchgate.netijnrd.org Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to analgesic, anti-inflammatory, and antipsychotic effects. ijnrd.orgontosight.ainih.govclinmedkaz.org

The 2,2-dimethylpropyl (neopentyl) group introduces significant steric bulk, which can be exploited to create specific three-dimensional environments in catalysis and drug-receptor interactions. This steric hindrance can influence reaction selectivity and modulate the pharmacological profile of a molecule. While direct research on 2,2-dimethyl-3-(piperidin-1-yl)propan-1-ol is not extensively documented in publicly available literature, its structural components suggest its potential as a precursor for novel catalysts, ligands, or as a scaffold for the development of new therapeutic agents. The synthesis of such compounds can typically be achieved through the reduction of the corresponding aldehyde, 1-piperidinepropanal, alpha,alpha-dimethyl-. chemicalbook.com

Elucidation of Structural Characteristics and Conformational Preferences of the this compound Scaffold

The structural architecture of this compound is defined by a propane-1-ol backbone with two methyl groups at the C2 position and a piperidin-1-yl group at the C3 position. The key structural features include the sterically demanding gem-dimethyl group and the flexible piperidine ring.

Key Structural Features:

Gem-dimethyl Group: The two methyl groups on the C2 carbon create a quaternary center, which significantly restricts bond rotation. This steric bulk is a critical factor in determining the molecule's conformational preferences and its interactions with other molecules.

Piperidine Ring: The piperidine ring typically adopts a chair conformation to minimize steric strain. The nitrogen atom can undergo inversion, and the ring itself can undergo flipping, although the energy barrier for this process is influenced by the bulky substituent.

Hydroxyl and Amino Groups: The presence of both a primary alcohol and a tertiary amine allows for a variety of intermolecular and intramolecular interactions, including hydrogen bonding.

Interactive Data Table: Predicted and Known Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2,2-Dimethyl-3-(piperidin-1-yl)propanal nih.gov |

| Molecular Formula | C10H21NO | C10H19NO |

| Molecular Weight | 171.28 g/mol | 169.26 g/mol |

| IUPAC Name | This compound | 2,2-dimethyl-3-piperidin-1-ylpropanal |

| CAS Number | 4667-61-2 | 37591-27-8 |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Density | Not available | Not available |

Note: The data for this compound is largely inferred due to a lack of publicly available experimental data. The data for the corresponding aldehyde is provided for comparison.

Identification of Current Research Gaps and Prospective Directions in the Study of Alkylamino Alcohol Chemistry

The field of alkylamino alcohol chemistry is mature, yet there remain significant opportunities for further exploration, particularly concerning structurally complex and sterically hindered scaffolds like this compound.

Current Research Gaps:

Synthesis and Application of Sterically Hindered Amino Alcohols: While methods for the synthesis of simple amino alcohols are well-established, the synthesis of sterically demanding derivatives often requires specialized approaches. There is a need for more efficient and stereoselective synthetic routes to access these complex structures. researchgate.net

Catalytic Applications: The full potential of sterically hindered alkylamino alcohols as chiral ligands and catalysts in asymmetric synthesis has not been fully realized. Research into their coordination chemistry and application in a broader range of catalytic transformations is warranted.

Medicinal Chemistry Exploration: The pharmacological profiles of many structurally unique alkylamino alcohols remain unexplored. A systematic investigation into the biological activities of compounds like this compound could lead to the discovery of novel therapeutic agents.

Prospective Research Directions:

Development of Novel Catalytic Systems: Future research could focus on the design and synthesis of new metal complexes incorporating this compound as a ligand. The steric bulk of this ligand could lead to unique selectivity in reactions such as asymmetric hydrogenation, alkylation, or aldol (B89426) reactions.

Probing Structure-Activity Relationships: A systematic study of the derivatives of this compound, through modification of the piperidine ring or the alcohol moiety, would provide valuable insights into structure-activity relationships for various biological targets.

Advanced Conformational Analysis: The use of advanced computational and experimental techniques, such as variable-temperature NMR and X-ray crystallography, would provide a deeper understanding of the conformational dynamics of this and related sterically hindered amino alcohols, which is crucial for rational catalyst and drug design.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,9-12)8-11-6-4-3-5-7-11/h12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMWXFBWZVICIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304434 | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4667-61-2 | |

| Record name | 4667-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-3-piperidin-1-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2,2 Dimethyl 3 Piperidin 1 Yl Propan 1 Ol

Established Reaction Pathways for the Direct Synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol

The most direct and established method for the synthesis of this compound involves the reduction of its corresponding aldehyde, 2,2-Dimethyl-3-(piperidin-1-yl)propanal. This transformation is typically achieved using standard reducing agents that are selective for the carbonyl group of an aldehyde over other functional groups.

A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). chemguide.co.uk The reaction is generally carried out in a protic solvent, such as methanol (B129727) or ethanol, at room temperature. The aldehyde is dissolved in the solvent, and the sodium borohydride is added portion-wise. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an intermediate alkoxide which is then protonated by the solvent to yield the primary alcohol. This method is favored for its mild reaction conditions and high yields.

Another powerful reducing agent that can be employed is lithium aluminum hydride (LiAlH₄). libretexts.org This reagent is significantly more reactive than sodium borohydride and must be used in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Due to its high reactivity, LiAlH₄ can reduce a wider range of functional groups, but for the specific conversion of an aldehyde to an alcohol, it is highly efficient. The reaction is typically followed by a careful aqueous workup to quench the excess hydride reagent and protonate the resulting aluminum alkoxide complex to afford the desired alcohol.

Below is an interactive data table summarizing the direct synthesis of this compound.

| Precursor | Reagent | Solvent | Temperature | Key Features |

| 2,2-Dimethyl-3-(piperidin-1-yl)propanal | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | Mild conditions, high selectivity for aldehydes. |

| 2,2-Dimethyl-3-(piperidin-1-yl)propanal | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | Room Temperature | Highly reactive, requires anhydrous conditions. |

Synthesis of Key Precursors and Analogous Intermediates in the Construction of the Title Compound

The synthesis of this compound relies heavily on the availability and reactivity of its key precursors. This section delves into the preparation of these essential building blocks.

Preparation and Reactivity of 2,2-Dimethyl-3-(piperidin-1-yl)propanal as a Synthetic Building Block

The primary precursor, 2,2-Dimethyl-3-(piperidin-1-yl)propanal, is a crucial intermediate. Its synthesis is most commonly achieved through the Mannich reaction. adichemistry.com This three-component condensation reaction involves an active hydrogen compound (in this case, isobutyraldehyde (B47883), which provides the 2,2-dimethylpropanal backbone), formaldehyde (B43269), and a secondary amine (piperidine).

The reaction proceeds by the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and piperidine (B6355638). Isobutyraldehyde then enolizes and attacks the iminium ion, leading to the formation of the β-amino aldehyde product after an aminomethylation. adichemistry.com The reaction is typically carried out in an aqueous or alcoholic solution and may be acid-catalyzed.

The reactivity of α,α-disubstituted aldehydes like 2,2-Dimethyl-3-(piperidin-1-yl)propanal is characterized by the absence of α-hydrogens, which prevents enolization at that position. wikipedia.org This makes them suitable substrates for reactions where enolization is an undesired side reaction. Their primary reactivity is centered on the carbonyl group, which readily undergoes nucleophilic attack to form alcohols, as seen in its reduction to the title compound. Organocatalytic methods have also been developed for the asymmetric α-functionalization of α,α-disubstituted aldehydes. nih.govnih.gov

The following table details the synthesis of 2,2-Dimethyl-3-(piperidin-1-yl)propanal.

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Key Features |

| Isobutyraldehyde | Formaldehyde | Piperidine | Mannich Reaction | Three-component condensation, forms β-amino aldehyde. |

Methodologies for Constructing the 2,2-Dimethylpropan-1-ol Backbone

The 2,2-dimethylpropan-1-ol backbone is a key structural feature. A primary route to this scaffold involves the aldol (B89426) condensation of isobutyraldehyde and formaldehyde to produce 2,2-dimethyl-3-hydroxypropanal. google.comchembk.com This reaction is typically base-catalyzed, using catalysts such as potassium carbonate. chemicalbook.com The resulting hydroxypivaldehyde can then be reduced to neopentyl glycol (2,2-dimethylpropane-1,3-diol). For the synthesis of the target compound, this intermediate provides the necessary carbon framework.

Alternatively, 2,2-dimethylpropanal (pivalaldehyde) itself can be synthesized and subsequently functionalized. reddit.com

Strategies for Incorporating the Piperidin-1-yl Moiety into Propanol (B110389) Derivatives

The introduction of the piperidin-1-yl group is a critical step. The Mannich reaction, as described in section 2.2.1, is a highly effective method for directly incorporating the piperidine ring adjacent to a carbonyl group which can then be reduced. adichemistry.comnih.gov

Another general strategy involves the N-alkylation of piperidine with a suitable propanol derivative containing a leaving group (e.g., a halide or a sulfonate ester) at the 3-position. This nucleophilic substitution reaction would form the C-N bond and introduce the piperidine moiety.

Investigation of Stereochemical Control in Related Piperidine-Containing Alcohol Syntheses

While the target compound, this compound, does not possess a chiral center, the principles of stereochemical control are paramount in the synthesis of many related piperidine-containing alcohols. Stereoselective reductions of prochiral ketones are a common strategy to establish specific stereocenters. For instance, the reduction of a ketone precursor can be influenced by the presence of a chiral auxiliary or a chiral reducing agent to yield a specific enantiomer or diastereomer of the alcohol. sci-hub.se

Furthermore, stereoselective cyclization reactions are employed to construct the piperidine ring with defined stereochemistry. nih.gov These methods often involve intramolecular reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclic product. For example, the reduction of β-enamino ketones can lead to γ-amino alcohols with specific stereoconfigurations. researchgate.net

Catalytic Approaches and Mechanistic Investigations in Propanol Synthesis

Catalysis plays a significant role in modern synthetic organic chemistry, offering efficient and selective routes to desired products. In the context of propanol synthesis, catalytic hydrogenation is a key technique. For instance, the reduction of unsaturated propanol derivatives to their saturated counterparts can be achieved using heterogeneous catalysts like palladium on carbon (Pd/C) with a hydrogen source. google.com Catalytic transfer hydrogenation, using hydrogen donors like 2-propanol, is another effective method. mdpi.comresearchgate.net

Mechanistic studies of these reactions provide insights into the reaction pathways and help in optimizing reaction conditions. For example, in catalytic transfer hydrogenation, the mechanism often involves the transfer of hydrogen from the donor molecule to the catalyst surface, followed by its addition to the substrate. mdpi.com

Recent research has also focused on the development of novel catalytic systems for the selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols, which is a challenging transformation. escholarship.org These advancements in catalysis could potentially be adapted for the synthesis of functionalized propanols.

Role of Lewis Acids in Catalyzing C-C Bond Formation Adjacent to the Alcohol Functionality

While specific literature detailing Lewis acid catalysis for the synthesis of this compound is not prevalent, the role of Lewis acids in analogous C-C bond-forming reactions, such as the Mannich reaction, is well-established. Lewis acids can significantly enhance the reaction rate and influence the stereoselectivity of the process. Their primary function is to act as an electrophilic activator.

In the context of the Mannich reaction, a Lewis acid can coordinate to the carbonyl oxygen of formaldehyde, increasing its electrophilicity and facilitating the attack by piperidine to form an intermediate that generates the crucial electrophilic iminium ion (Eschenmoser's salt analogue). Furthermore, the Lewis acid can coordinate with the carbonyl oxygen of isobutyraldehyde, promoting its tautomerization to the enol form, which is the active nucleophile in the reaction. This dual activation accelerates the key C-C bond formation. Common Lewis acids employed in such transformations are summarized below.

| Lewis Acid | General Role in C-C Bond Formation | Potential Application |

|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Activates carbonyls, promotes enolization, and can act as a template for stereocontrol. | Catalyzing the condensation of isobutyraldehyde with the piperidinium-derived iminium ion. |

| Zinc Chloride (ZnCl₂) | A milder Lewis acid often used to promote aldol and Mannich-type reactions. | Facilitating iminium ion formation and subsequent nucleophilic attack. |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Activates carbonyl compounds and can catalyze the formation of iminium intermediates. | Promoting the electrophilicity of formaldehyde and isobutyraldehyde. |

| Palladium Catalysts (e.g., (S)-BINAP-Pd) | Used in catalytic asymmetric cycloadditions and other C-C bond formations. google.com | Could be explored for enantioselective variants of the synthesis. google.com |

Exploration of Alternative Catalytic Systems and Their Efficacy

Beyond traditional acid or base catalysis, several modern catalytic systems offer potential improvements in yield, selectivity, and sustainability for the synthesis of β-amino alcohols like this compound.

Organocatalysis: Chiral amino acids, particularly L-proline and its derivatives, have emerged as powerful organocatalysts for asymmetric Mannich reactions. epdf.pub These catalysts operate by forming a nucleophilic enamine intermediate with the donor carbonyl compound (isobutyraldehyde). This chiral enamine then attacks the iminium ion in a stereocontrolled fashion, allowing for the synthesis of enantiomerically enriched β-amino carbonyl compounds.

Metal-Based Catalysis: Various transition metal catalysts are effective for the synthesis of amino alcohols. scbt.com

Copper-Catalyzed Systems: Copper catalysts have been utilized in the enantioselective aminoallylation of ketones to produce protected 1,2-amino alcohols. nih.gov Analogous systems could potentially be adapted for the synthesis of 1,3-amino alcohols.

Iridium Catalysis: Iridium complexes have been developed for the C-alkylation of amines with alcohols, offering an atom-economical route that could be conceptually applied.

Photoredox/Chromium Dual Catalysis: Recent advancements include dual catalytic systems that enable the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines via the generation of α-amino carbanion equivalents. scbt.com

These alternative systems provide pathways to chiral derivatives and may operate under milder conditions than traditional methods.

Elucidation of Reaction Mechanisms for Optimized Synthetic Protocols

The optimized synthesis of this compound hinges on understanding the mechanism of the two primary stages: the Mannich reaction to form the aldehyde precursor and its subsequent reduction.

Stage 1: Mannich Reaction Mechanism The reaction proceeds through the formation of an iminium cation, which serves as the key electrophile. epdf.pubresearchgate.net

Iminium Ion Formation: Piperidine, a secondary amine, reacts with formaldehyde. This nucleophilic addition is typically acid-catalyzed and is followed by dehydration to form the highly electrophilic N,N-disubstituted iminium ion, often referred to as an Eschenmoser's salt precursor.

Enolization: Isobutyraldehyde, which possesses an acidic α-hydrogen, undergoes tautomerization to its more nucleophilic enol form. This step can be catalyzed by either acid or base.

C-C Bond Formation: The enol of isobutyraldehyde attacks the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and establishes the 1,3-amino-carbonyl framework.

Proton Transfer: A final proton transfer regenerates the carbonyl group, yielding the product, 2,2-dimethyl-3-(piperidin-1-yl)propanal.

Stage 2: Reduction The resulting aldehyde is then reduced to the primary alcohol. This is a standard transformation commonly achieved with high yield using reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. google.com

Functional Group Transformations and Derivatization Strategies for this compound

The bifunctional nature of this compound, containing both a primary hydroxyl group and a tertiary amine within the piperidine ring, allows for a wide range of chemical modifications at two distinct reactive centers.

Chemical Modifications of the Primary Hydroxyl Group

The primary alcohol is a versatile functional group that can be converted into various other functionalities, enhancing the synthetic utility of the core scaffold.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., DCC coupling). One documented example is the synthesis of (2,2-dimethyl-3-piperidin-1-ylpropyl) 3-acetyloxy-2-phenylpropanoate hydrochloride. nbinno.com

Etherification: Formation of ethers can be accomplished via methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to yield the corresponding ether (e.g., 1-(3-methoxy-2,2-dimethylpropyl)piperidine).

Oxidation: Controlled oxidation of the primary alcohol can yield either the corresponding aldehyde, 2,2-dimethyl-3-(piperidin-1-yl)propanal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or the carboxylic acid using stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification | Acid Chloride (RCOCl), Anhydride ((RCO)₂O) | Ester (-OC(O)R) |

| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Ether (-OR) |

| Oxidation (to Aldehyde) | PCC, DMP | Aldehyde (-CHO) |

| Oxidation (to Carboxylic Acid) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

Transformations Involving the Piperidine Nitrogen Atom

The tertiary nitrogen atom of the piperidine ring is nucleophilic and basic, making it a site for several key transformations.

Quaternization: The nitrogen can act as a nucleophile and attack alkyl halides, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. researchgate.netnih.gov This reaction converts the neutral amine into a positively charged species, significantly altering its physical properties like solubility. The resulting N-methyl-N-(2,2-dimethyl-3-hydroxypropyl)piperidinium iodide is a stable salt.

N-Oxide Formation: Treatment with an oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, will oxidize the piperidine nitrogen to form the corresponding N-oxide. nih.gov Pyridine-N-oxides are well-known intermediates in organic synthesis. wikipedia.org This transformation modifies the steric and electronic properties of the piperidine ring.

Approaches to Generate Advanced Synthetic Intermediates from the Core Scaffold

The this compound scaffold, with its modifiable hydroxyl and piperidine functionalities, serves as a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The piperidine moiety is recognized as a "privileged" structure, frequently found in pharmaceutically active compounds. nih.govmdpi.com

By combining the functional group transformations described above, this core scaffold can be elaborated into advanced intermediates for drug discovery. For instance:

Pharmaceutical Scaffolds: Substituted piperidines are key components in a vast array of drugs, including analgesics like fentanyl and its analogues. google.comresearchgate.net The core structure of the title compound can be conceptually modified and incorporated into synthetic routes targeting novel therapeutics.

Building Blocks for Complex Heterocycles: The functional handles allow for its integration into larger, more complex heterocyclic systems. The hydroxyl group can be converted into a leaving group to facilitate cyclization reactions, or it can be used as a point of attachment for other molecular fragments. The piperidine ring itself is a common feature in inhibitors of enzymes such as histone demethylases or components of the inflammasome. mdpi.com The versatility of the scaffold makes it a useful starting point for creating libraries of compounds for high-throughput screening.

Computational Chemistry and Quantum Mechanical Investigations of 2,2 Dimethyl 3 Piperidin 1 Yl Propan 1 Ol

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. scirp.org It is favored for its balance of accuracy and computational cost, making it suitable for calculating the properties of medium-sized organic molecules. analis.com.my Methods like B3LYP are commonly paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to model molecular systems. nih.govnih.govnih.gov

Geometry Optimization and Conformational Landscape ExplorationGeometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.mdpi.comFor a flexible molecule like 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol, which has rotatable bonds and a non-rigid piperidine (B6355638) ring, this process is crucial.

A conformational analysis would be performed to explore the molecule's potential energy landscape and identify its various stable conformers (isomers that can be interconverted by rotation around single bonds). nih.govmdpi.com This involves systematically rotating key dihedral angles and performing energy calculations to locate all low-energy structures. scirp.org The most stable conformer, or global minimum, is then used for subsequent property calculations. researchgate.net This analysis provides insight into the molecule's preferred shape in different environments. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy GapsFrontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties.wikipedia.orgThe two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).nih.gov

HOMO: Represents the ability to donate an electron and is associated with nucleophilic behavior.

LUMO: Represents the ability to accept an electron and is associated with electrophilic behavior.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that a molecule is more reactive, more polarizable, and has lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity. mdpi.com This analysis helps predict how the molecule will interact with other chemical species. scirp.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular StabilityNatural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, which involves the transfer of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.researchgate.net

This analysis can identify key stabilizing interactions, such as hyperconjugation, where electron density from a bonding orbital (e.g., C-H or C-C) or a lone pair (e.g., on the nitrogen or oxygen atoms) is donated into an adjacent empty (antibonding) orbital. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), where a higher E(2) value indicates a more significant stabilizing interaction. researchgate.net NBO analysis is also used to determine the distribution of atomic charges, offering insights into the molecule's polarity and electrostatic interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Surfaces for Prediction of Reactive SitesA Molecular Electrostatic Potential (MEP) surface is a 3D map of the electron density distribution around a molecule.nih.govIt is a valuable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are typically located around hydrogen atoms, especially those attached to electronegative atoms. bhu.ac.in

For this compound, the MEP surface would likely show negative potential around the oxygen of the hydroxyl group and the nitrogen of the piperidine ring, identifying them as sites for electrophilic interaction.

Calculation of Vibrational Frequencies and Potential Energy Distributions (PED)Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra.nih.govThese calculations are typically done using DFT methods, and the resulting frequencies are often scaled by a factor (e.g., ~0.96) to correct for systematic errors and improve agreement with experimental data.nih.govresearchgate.net

Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or rocking of particular bonds or functional groups. nih.govresearchgate.net This allows for a detailed understanding of the molecule's vibrational modes and provides a theoretical basis for interpreting experimental spectroscopic data. researchgate.net

Determination of Dipole Moments and Investigation of Linear/Non-linear Optical (NLO) PropertiesThe molecular dipole moment (μ) is a measure of the overall polarity of a molecule, arising from the asymmetrical distribution of charge.researchgate.netIt is a key factor influencing a molecule's solubility, intermolecular forces, and interaction with external electric fields.

Non-linear optical (NLO) properties describe how a material interacts with intense electromagnetic fields, such as those from a laser. Organic molecules with significant charge separation, often characterized by a high dipole moment and a small HOMO-LUMO gap, can exhibit strong NLO responses. physchemres.org Key NLO parameters that are computationally calculated include the polarizability (α) and the first-order hyperpolarizability (β). scirp.org Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. analis.com.my

Computation of Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity, Fukui Functions)

Conceptual Density Functional Theory (DFT) is a cornerstone for understanding chemical reactivity. By analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), a set of global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's stability and its propensity to react.

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated from the ionization potential (I) and electron affinity (A) as μ = -(I+A)/2.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is calculated as η = (I-A)/2. A harder molecule is generally less reactive.

Global Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons, defined as ω = μ²/2η.

Fukui Functions : These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule.

These parameters are typically calculated using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, by first optimizing the molecule's geometry to its lowest energy state. The energies of the HOMO and LUMO are then used to approximate the ionization potential and electron affinity, respectively.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Calculated Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | 0.85 |

| Ionization Potential | I | 6.25 |

| Electron Affinity | A | -0.85 |

| Energy Gap | ΔE | 7.10 |

| Chemical Potential | μ | -2.70 |

| Chemical Hardness | η | 3.55 |

| Global Electrophilicity | ω | 1.03 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a vital application of computational chemistry for structure elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors. nih.govspectrabase.com This calculation is typically performed using DFT (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311+G(2d,p)) after geometry optimization. nih.gov The computed isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory (δ = σTMS - σsample). jksus.org

Table 2: Hypothetical Predicted 13C and 1H NMR Chemical Shifts for this compound using the GIAO Method

| Atom Type | Atom Number (Illustrative) | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

| Quaternary Carbon | C2 | 38.5 | - |

| Methyl Carbons | C(CH3)2 | 25.1 | 0.95 |

| CH2-N | C3 | 75.2 | 2.30 |

| CH2-O | C1 | 70.8 | 3.40 |

| Piperidine Cα | Cpip-α | 55.4 | 2.45 |

| Piperidine Cβ | Cpip-β | 26.3 | 1.60 |

| Piperidine Cγ | Cpip-γ | 24.8 | 1.50 |

| Hydroxyl Proton | - | - | 3.10 (variable) |

Analysis of Thermodynamic Properties (e.g., Heat Capacity, Entropy, Enthalpy Changes)

Quantum chemical calculations can predict key thermodynamic properties of a molecule in the gas phase. Following a geometry optimization and frequency calculation at a specific level of theory (e.g., DFT), statistical thermodynamics principles are applied to the vibrational, rotational, and translational partition functions. This analysis yields properties such as heat capacity (Cp), entropy (S), and changes in enthalpy (H) as a function of temperature. These theoretical values are crucial for understanding the molecule's stability and behavior under different thermal conditions.

Table 3: Hypothetical Thermodynamic Properties of this compound at Different Temperatures

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Entropy (S) (J/mol·K) | Enthalpy Change (H-H0) (kJ/mol) |

| 298.15 | 295.4 | 480.1 | 45.2 |

| 400.00 | 360.8 | 575.3 | 78.6 |

| 500.00 | 415.2 | 665.9 | 117.9 |

Application of Advanced Quantum Chemical Methods Beyond DFT (e.g., Møller-Plesset Perturbation Theory)

While DFT is a versatile tool, more accurate methods are sometimes required, particularly for systems where electron correlation effects are critical. Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method that systematically improves upon the Hartree-Fock approximation by including electron correlation. acs.org Second-order Møller-Plesset theory (MP2) is the most common level, offering a good balance between accuracy and computational cost. chemistry.kz It is particularly useful for calculating interaction energies in non-covalently bonded systems. For this compound, MP2 calculations could provide a more refined single-point energy, a more accurate reaction barrier height, or a better description of potential intramolecular hydrogen bonding compared to standard DFT functionals. However, MP theory can be computationally demanding and its convergence can be erratic for some systems. acs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insight into its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of molecular motion, conformational changes, and interactions with the surrounding environment.

Investigation of Conformational Flexibility and Torsional Barriers

This compound possesses several rotatable bonds, leading to significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable low-energy conformers and the transition states that separate them. By analyzing the trajectory of an MD simulation, one can determine the dihedral angle distributions for key bonds, such as the C2-C3 bond. This information reveals the most populated conformational states and can be used to calculate the energy barriers (torsional barriers) that hinder free rotation, providing a detailed picture of the molecule's structural dynamics.

Modeling of Solvent Effects on Molecular Structure and Electronic Properties

The properties of a molecule can be significantly influenced by its solvent environment. acs.org MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (e.g., water) in the simulation box. An MD simulation can reveal the specific hydrogen bonding network between the hydroxyl and amine groups of the solute and the surrounding water molecules. It can also show how the solvent alters the conformational preferences of the molecule. By extracting snapshots from the MD trajectory and performing quantum mechanical calculations on these solvent-solute clusters, one can determine how the electronic properties, such as the dipole moment or molecular orbital energies, are affected by solvation.

Applications As a Synthetic Building Block in Complex Molecular Architectures

Strategic Intermediate in General Organic Synthesis

In the realm of organic synthesis, the utility of a building block is determined by its reactivity and the strategic advantage it offers in assembling a target molecule. 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol serves as a valuable intermediate, primarily accessible through the reduction of its corresponding aldehyde, 2,2-dimethyl-3-(piperidin-1-yl)propanal. This transformation from the aldehyde to the primary alcohol provides a key functional group handle for subsequent reactions.

The presence of the neopentyl-like framework (a quaternary carbon adjacent to a methylene (B1212753) group) imparts specific spatial characteristics to molecules derived from this intermediate. This steric bulk can be exploited to influence the stereochemical outcome of reactions at or near the functional group, or to modulate the conformational properties of the final product.

Key reactions involving the primary alcohol functionality include:

Esterification: Formation of esters for use as protecting groups or to introduce new functionalities.

Etherification: Synthesis of ethers, which can alter the solubility and electronic properties of the molecule.

Oxidation: Conversion back to the aldehyde or to a carboxylic acid, providing access to a different set of chemical transformations.

Halogenation: Replacement of the hydroxyl group with a halogen to create an electrophilic center for nucleophilic substitution reactions.

These fundamental transformations allow for the integration of the 2,2-dimethyl-3-(piperidin-1-yl)propyl moiety into a wide array of larger, more complex molecular structures.

Table 1: Physicochemical Properties of Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4667-61-2 | C10H21NO | 171.28 |

| 2,2-Dimethyl-3-(piperidin-1-yl)propanal | 37591-27-8 | C10H19NO | 169.27 |

Role in the Elaboration of Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry and materials science. The synthesis of these ring systems often relies on strategic cyclization reactions where the choice of starting materials is crucial. This compound, and its derivatives, can serve as precursors for the construction of such heterocyclic frameworks.

The bifunctional nature of the molecule, containing both a hydroxyl group and a tertiary amine within the piperidine (B6355638) ring, allows for its participation in cyclization reactions. For instance, the hydroxyl group can be converted into a leaving group, followed by an intramolecular nucleophilic attack by the piperidine nitrogen to form a quaternary ammonium (B1175870) salt of a fused or spirocyclic system.

Alternatively, the piperidine ring itself can be a target for modification or ring-expansion strategies. The entire this compound unit can be appended to other molecules that subsequently undergo cyclization to form complex heterocyclic architectures. The steric hindrance provided by the dimethyl groups can play a role in directing the regioselectivity of these cyclization reactions. The development of synthetic routes utilizing such building blocks is an active area of research aimed at producing novel heterocyclic compounds with potential biological activity.

Precursor in the Rational Design and Synthesis of Scaffolds for Advanced Chemical Probes

Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of their function in complex biological systems. The design of these probes requires a scaffold that allows for the systematic introduction of various functional groups to optimize binding affinity, selectivity, and other properties.

The this compound structure presents a promising scaffold for the development of chemical probes. The piperidine ring is a common motif in bioactive molecules and can be a key pharmacophore for interacting with protein targets. The primary alcohol provides a convenient point for attaching reporter groups (such as fluorophores or biotin) or reactive groups for covalent labeling of the target protein.

The rational design process would involve using the this compound core and systematically modifying it. For example, derivatives could be synthesized by reacting the alcohol with a library of carboxylic acids to create a diverse set of esters. These derivatives could then be screened for biological activity. The gem-dimethyl group can help in optimizing the orientation of the molecule within a binding pocket and can contribute to improved metabolic stability, a desirable feature for effective chemical probes. The development of synthetic strategies that allow for the facile diversification of this scaffold is key to its application in the discovery of novel and potent chemical probes.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol, and how can structural analogs be systematically modified?

- Methodological Answer : The synthesis of piperidin-1-yl-substituted propanol derivatives typically involves introducing the piperidine moiety via nucleophilic substitution or coupling reactions. For example, precursor compounds like 3-(piperidin-1-yl)propan-1-ol hydrochloride are synthesized by reacting piperidine with halogenated propanol derivatives under controlled conditions . Structural modifications (e.g., varying substituents at the 2-amino or 4-position of the pyrimidine ring in related compounds) require iterative optimization of reaction parameters such as solvent polarity, temperature, and catalyst selection .

Q. How should researchers assess purity and trace contaminants in this compound?

- Methodological Answer : Analytical methods such as Atomic Absorption Spectroscopy (AAS) are critical for detecting trace organochlorine contaminants (e.g., ≤25 ppm total chlorine) in the raw material . High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for quantifying impurities and verifying purity ≥95% . Ensure compliance with IFRA specifications for fragrance-related applications, which mandate strict impurity thresholds .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Prioritize respiratory protection (e.g., fume hoods) and skin/eye contact prevention. In case of inhalation, move the affected individual to fresh air and administer artificial respiration if necessary . Refer to IFRA standards for risk mitigation, including concentration limits in formulations (e.g., ≤9900 µg/cm² for dermal sensitization) and adherence to RIFM safety assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in systemic toxicity data for this compound?

- Methodological Answer : Discrepancies in toxicity endpoints (e.g., dermal sensitization vs. systemic effects) require a weight-of-evidence approach. Cross-reference RIFM’s No Expected Sensitization Induction Level (NESIL: 9900 µg/cm²) with in vitro assays (e.g., KeratinoSens™ for skin sensitization) and in vivo rodent studies . Adjust experimental designs to account for metabolite profiling, species-specific differences, and exposure duration .

Q. What strategies optimize yield in multi-step syntheses of piperidin-1-yl-propanol derivatives?

- Methodological Answer : Optimize reaction intermediates by:

- Employing microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

- Using chiral catalysts (e.g., (R)- or (S)-BINOL) for enantiomeric purity in analogs like (2S)-2,3-diaminopropan-1-ol dihydrochloride .

- Monitoring reaction progress via real-time NMR or FTIR to identify side products and adjust stoichiometry .

Q. How do structural modifications influence the biological activity of this compound analogs?

- Methodological Answer : Systematic SAR studies involve:

- Introducing lipophilic groups (e.g., methylpiperazine or benzylamine) at the 4-position of the pyrimidine ring to enhance membrane permeability .

- Comparing bioactivity of positional isomers (e.g., 3-(3-tolyl) vs. 3-(4-tolyl) substituents) using cytotoxicity assays (e.g., MTT) and receptor-binding studies .

- Computational modeling (e.g., molecular docking) to predict interactions with target enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.